molecular formula C11H14ClNO2 B1422528 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide CAS No. 1183436-64-7

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide

Cat. No.: B1422528
CAS No.: 1183436-64-7
M. Wt: 227.69 g/mol
InChI Key: SNYNSSORCDDMTN-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is an organic compound with the molecular formula C11H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its chloroacetamide group attached to a methoxymethyl-substituted phenyl ring.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide can be influenced by various environmental factors. These may include the pH and temperature of the local environment, the presence of other interacting molecules, and the specific cell or tissue context . Understanding these influences can be crucial for optimizing the use of the compound in research or therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide typically involves the reaction of 2-(methoxymethyl)benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group provides enhanced stability and lipophilicity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-[[2-(methoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-8-10-5-3-2-4-9(10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYNSSORCDDMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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